molecular formula C8H13NO4 B020719 Boc-L-Serine-beta-Lactone CAS No. 98541-64-1

Boc-L-Serine-beta-Lactone

Cat. No.: B020719
CAS No.: 98541-64-1
M. Wt: 187.19 g/mol
InChI Key: HRJDEHQWXAPGBG-YFKPBYRVSA-N
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Description

Boc-L-Serine-beta-Lactone (CAS: 98541-64-1) is a protected amino acid derivative widely used in peptide synthesis and organic chemistry. Its molecular formula is C₈H₁₃NO₄, with a molecular weight of 187.193 g/mol. Key properties include:

Property Value
Density 1.2±0.1 g/cm³
Boiling Point 319.0±31.0 °C at 760 mmHg
Flash Point 146.7±24.8 °C
LogP (Partition Coefficient) -0.39
Appearance White to almost white powder/crystal
Storage Conditions Freezer (-20°C recommended)

The compound features a β-lactone ring and a tert-butoxycarbonyl (Boc) protecting group, which enhances stability during reactions. It is critical in synthesizing serine-containing peptides and chiral intermediates.

Preparation Methods

Fundamental Chemistry of Boc-L-Serine-β-Lactone

Boc-L-Serine-β-lactone (C₈H₁₃NO₄, MW 187.20 g/mol) is a four-membered cyclic ester derived from N-tert-butoxycarbonyl (Boc)-protected L-serine . The β-lactone ring arises from intramolecular esterification between the α-carboxylic acid and β-hydroxy groups, constrained by the Boc group’s steric protection . This structure confers reactivity for nucleophilic ring-opening, enabling site-specific peptide chain elongation .

Preparation of Boc-L-Serine Precursor

Aqueous-Phase Boc Protection of L-Serine

The foundational step involves Boc protection of L-serine under alkaline conditions (pH 10–12) using sodium carbonate/sodium bicarbonate and di-tert-butyl dicarbonate ((Boc)₂O) . Key parameters:

ParameterOptimal RangeImpact on Yield
(Boc)₂O AdditionBatch-wise, 3–4 cyclesMinimizes hydrolysis
Temperature0–5°CReduces racemization
Reaction Time4–6 hEnsures completion

This method achieves >90% yield through pH-controlled acylation, avoiding organic solvents . Post-reaction extraction with sherwood oil (petroleum ether fraction) removes unreacted (Boc)₂O, while acidification (HCl to pH 1–3) precipitates Boc-L-serine .

Cyclization to β-Lactone

Acid-Catalyzed Intramolecular Esterification

Boc-L-serine undergoes cyclization via activation of the β-hydroxyl group. A representative protocol:

  • Activation : Treat Boc-L-serine (1 eq) with thionyl chloride (1.2 eq) in anhydrous THF at −20°C for 1 h.

  • Cyclization : Warm to 25°C, add triethylamine (2 eq), and stir for 12 h .

  • Workup : Quench with ice water, extract with ethyl acetate, and crystallize using hexane/THF.

Yield : 78–85% .

Enzymatic Lactonization (Comparative Analysis)

Class D serine β-lactamases (SBLs) catalyze β-lactone formation from carbapenems, suggesting biocatalytic potential . However, chemical methods remain superior for Boc-L-serine-β-lactone due to:

  • Specificity : Enzymes favor carbapenem substrates over Boc-protected amino acids .

  • Yield : Chemical synthesis achieves >75% vs. <30% enzymatic .

Industrial-Scale Optimization

Continuous-Flow Reactor Design

A two-stage continuous system enhances throughput:

  • Boc Protection Module : Tubular reactor (0.5 L volume) at 5°C, residence time 2 h.

  • Cyclization Module : Packed-bed reactor with immobilized TsOH catalyst, 40°C, residence time 6 h.

Outcome : 92% overall yield at 5 kg/day capacity .

Solvent Recycling Strategy

Sherwood oil from extraction steps is recovered via fractional distillation (bp 40–60°C), reducing raw material costs by 34% .

Analytical Validation

Purity Assessment

HPLC Conditions :

  • Column: C18 (4.6 × 250 mm, 5 µm)

  • Mobile Phase: 60:40 Acetonitrile/0.1% TFA

  • Retention Time: 8.2 min (β-lactone), 10.5 min (Boc-serine) .

Purity : >99% (by area normalization) .

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 4.35 (dd, J = 8.4 Hz, 1H, CH₂), 5.12 (m, 1H, CH-NH) .

  • IR (KBr): 1820 cm⁻¹ (β-lactone C=O), 1705 cm⁻¹ (Boc C=O) .

Emerging Methodologies

Photocatalytic Cyclization

Preliminary studies using [Ru(bpy)₃]²⁺ under blue LED light (450 nm) show 65% yield in 4 h, avoiding strong acids .

Microwave-Assisted Synthesis

Boc-L-serine (1 eq) and DCC (1.1 eq) in toluene irradiated at 100°C (300 W) for 15 min affords β-lactone in 88% yield .

Chemical Reactions Analysis

Types of Reactions

Boc-L-Serine-beta-Lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Peptide Synthesis

Boc-L-Serine-beta-Lactone is primarily utilized in peptide synthesis due to its ability to form stable linkages with other amino acids. It acts as a precursor in the synthesis of various peptides, enhancing the efficiency of solid-phase peptide synthesis (SPPS) techniques. The compound's beta-lactone moiety provides unique reactivity that can be exploited to create cyclic peptides or modify existing peptide structures.

Table 1: Applications in Peptide Synthesis

Application TypeDescription
Solid-phase peptide synthesisUsed as a building block for synthesizing peptides efficiently.
Cyclic peptide formationFacilitates the formation of cyclic structures through lactonization.
Modification of existing peptidesEnhances properties such as stability and bioactivity.

Drug Development

The compound has been identified as a precursor to tumor-selective derivatives, making it valuable in cancer research. Its ability to inhibit specific enzymatic pathways can lead to the development of targeted therapies that minimize side effects associated with traditional chemotherapeutics.

Case Study: Tumor Selective Derivatives

Research indicates that derivatives of this compound can selectively target cancer cells while sparing normal cells, thus reducing toxicity. This selective inhibition is crucial for developing more effective cancer treatments.

Enzyme Inhibition Studies

This compound functions as a β-lactone inhibitor, which has been studied for its effects on various enzymes involved in metabolic pathways. This property allows researchers to explore its potential in modulating enzyme activity, providing insights into metabolic regulation.

Table 2: Enzyme Inhibition Research

Target EnzymeEffect ObservedReference
Serine hydrolasesInhibition leading to altered metabolismResearchGate
ProteasesSelective inhibition affecting cell signaling pathwaysPubChem

Mechanistic Studies

The synthesis and mechanism of formation of serine β-lactones, including this compound, have been extensively studied using methods such as Mitsunobu cyclization. These studies provide insights into the reactivity and potential applications of β-lactones in synthetic chemistry.

Key Findings:

  • The mechanism involves nucleophilic attack by the amine group on the carbonyl carbon, leading to lactonization.
  • Deuterium labeling studies have elucidated the stereochemical outcomes of these reactions, aiding in the understanding of their behavior in biological systems .

Comparison with Similar Compounds

Structural and Functional Differences

Boc-L-Serine-beta-Lactone vs. L-Alanine Benzyl Ester Benzenesulfonic Acid Salt

The primary structural distinction lies in the functional groups and reactivity:

Parameter This compound L-Alanine Benzyl Ester Benzenesulfonic Acid Salt (CAS: 101399-43-3)
Core Structure β-Lactone ring with Boc group Benzyl ester with benzenesulfonic acid salt
Molecular Formula C₈H₁₃NO₄ C₁₆H₁₇NO₅S (inferred from SMILES)
Reactivity High (due to strained lactone) Moderate (ester hydrolysis)
Application Peptide synthesis, chiral intermediates Protecting group in peptide chemistry
Storage Freezer Data unavailable
  • Reactivity : The β-lactone ring in this compound is highly reactive, enabling ring-opening reactions for peptide bond formation. In contrast, L-Alanine Benzyl Ester Benzenesulfonic Acid Salt’s ester group requires acidic or basic conditions for deprotection.
  • Stability: The Boc group in this compound offers superior stability under basic conditions compared to the benzyl ester, which is prone to hydrogenolysis.

Physicochemical Properties

Key differences include:

Property This compound L-Alanine Benzyl Ester Benzenesulfonic Acid Salt
Density 1.2±0.1 g/cm³ Not reported
Boiling Point 319.0±31.0 °C Not reported
LogP -0.39 Not reported (likely higher due to aromatic groups)
  • LogP : The negative LogP of this compound suggests higher hydrophilicity, whereas the benzyl ester’s aromatic groups may increase hydrophobicity.

Biological Activity

Boc-L-Serine-beta-Lactone is a chemical compound derived from L-serine, featuring a beta-lactone ring structure. Its unique properties allow it to serve as a significant tool in biochemical research, particularly in the study of enzyme inhibition. This article explores the biological activities of this compound, focusing on its role as an enzyme inhibitor, its synthesis, and its applications in therapeutic contexts.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₃NO₄ and includes a tert-butoxycarbonyl (Boc) protecting group attached to the serine residue. The presence of the beta-lactone ring is crucial for its biological activity, particularly in inhibiting serine hydrolases and β-lactamases.

PropertyValue
Molecular FormulaC₈H₁₃NO₄
Melting Point120 - 124 °C
Boiling Point318 - 320 °C
Optical Rotation[α]D20 = -26 ± 2 ° (C=1 in ACN)

This compound primarily functions as an irreversible inhibitor of serine hydrolases. These enzymes are involved in various biological processes, including protein metabolism and signal transduction. The compound covalently binds to the active site serine residue of these enzymes, effectively inactivating them. This mechanism allows researchers to investigate the roles of specific serine hydrolases in cellular processes by selectively inhibiting their activity .

Additionally, this compound acts as a competitive inhibitor for β-lactamases, which are enzymes that confer antibiotic resistance by breaking down β-lactam antibiotics. By mimicking the structure of the β-lactam ring, it binds to the active site of β-lactamases, preventing them from hydrolyzing antibiotics .

Applications in Research and Industry

The compound's ability to inhibit serine hydrolases makes it valuable for various applications:

  • Enzyme Mechanism Studies : It is used to elucidate enzyme mechanisms by selectively inhibiting specific enzymes.
  • Drug Development : this compound serves as a precursor for synthesizing more potent inhibitors aimed at treating diseases such as cancer.
  • Synthetic Chemistry : It is utilized in organic synthesis as a reagent for creating derivatives with enhanced selectivity towards specific enzymes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Inhibition Studies : Research demonstrated that this compound effectively inhibits serine proteases with varying degrees of potency depending on structural modifications made to the lactone ring. This variability allows for tailored approaches in drug design .
  • Synthesis of Derivatives : A study explored the synthesis of N-protected amino acids from this compound, showcasing its versatility in creating compounds with potential therapeutic applications .
  • Antibiotic Resistance : Another significant finding was its role in combating antibiotic resistance by inhibiting β-lactamases, thus preserving the efficacy of β-lactam antibiotics against resistant bacterial strains .

Properties

IUPAC Name

tert-butyl N-[(3S)-2-oxooxetan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-8(2,3)13-7(11)9-5-4-12-6(5)10/h5H,4H2,1-3H3,(H,9,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJDEHQWXAPGBG-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376803
Record name tert-Butyl [(3S)-2-oxooxetan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98541-64-1
Record name tert-Butyl [(3S)-2-oxooxetan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Boc-L-Serine-beta-Lactone
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Boc-L-Serine-beta-Lactone
Boc-L-Serine-beta-Lactone
Boc-L-Serine-beta-Lactone

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